

2,3-Dimethyl-4-nitropyridine 1-oxide molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethyl-4-nitropyridine 1-oxide

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An In-Depth Technical Guide to **2,3-Dimethyl-4-nitropyridine 1-oxide**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2,3-Dimethyl-4-nitropyridine 1-oxide**, a pivotal intermediate in the pharmaceutical industry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It offers an in-depth exploration of its synthesis, presenting a modern, validated protocol that emphasizes safety and efficiency. Furthermore, this guide elucidates the compound's critical role in the development of proton pump inhibitors (PPIs) and outlines essential safety and handling procedures for laboratory and industrial settings. This paper is intended for researchers, chemists, and professionals in drug development who require a technical and practical understanding of this key chemical entity.

Core Molecular and Physicochemical Properties

2,3-Dimethyl-4-nitropyridine 1-oxide, also known as 4-Nitro-2,3-lutidine-N-oxide, is a heterocyclic organic compound whose chemical identity and properties are foundational to its application in synthesis.^{[1][2]} Its molecular structure consists of a pyridine N-oxide core substituted with two methyl groups at positions 2 and 3, and a nitro group at position 4.^[2] This specific arrangement of functional groups dictates its reactivity and utility.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis. The molecular formula is $C_7H_8N_2O_3$, yielding a molecular weight of 168.15 g/mol .[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Caption: Molecular Structure of **2,3-Dimethyl-4-nitropyridine 1-oxide**.

A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Weight	168.15 g/mol	[1] [3] [4]
Molecular Formula	$C_7H_8N_2O_3$	[1] [2] [4]
CAS Number	37699-43-7	[1]
Appearance	Yellow to pale yellow crystalline powder	[2] [3]
Melting Point	90-102 °C (range varies with purity)	[3] [6] [7] [8]
Solubility	Soluble in Methanol	[3]
Synonyms	4-Nitro-2,3-lutidine N-oxide, 4-Nitro-2,3-lutidine-1-oxide	[1] [2]

Synthesis and Mechanistic Considerations

The synthesis of **2,3-Dimethyl-4-nitropyridine 1-oxide** is typically a two-step process starting from 2,3-lutidine.[\[9\]](#)

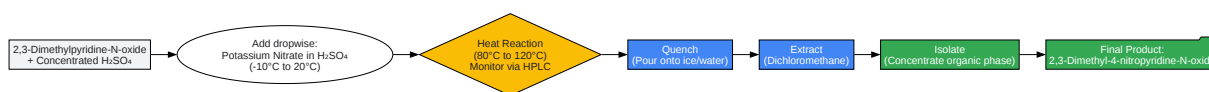
- **N-Oxidation:** The initial step involves the oxidation of the pyridine nitrogen in 2,3-lutidine, commonly with an oxidizing agent like hydrogen peroxide, to form 2,3-dimethylpyridine 1-oxide.[\[9\]](#)
- **Nitration:** The N-oxide is then nitrated to introduce the nitro group at the 4-position.

Causality of N-Oxidation: The N-oxide functional group is crucial for the subsequent nitration step. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. The N-oxide group, however, is electron-donating through resonance,

which activates the ring, particularly at the 4-position, making the electrophilic substitution by the nitronium ion (NO_2^+) feasible and regioselective.

Authoritative Protocol: Environmentally Conscious Nitration

Traditional nitration methods using mixed nitric and sulfuric acid can produce significant quantities of hazardous nitrogen oxide fumes.[9] A more modern and environmentally considerate approach utilizes potassium nitrate as the nitrating agent, which minimizes fume generation and can shorten reaction times.[10]



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Caption: Workflow for the synthesis of **2,3-Dimethyl-4-nitropyridine 1-oxide**.

Step-by-Step Experimental Methodology

This protocol is adapted from established and patented synthesis methods.[9][10][11]

- **Solution Preparation:** In a suitable reaction vessel equipped with cooling and a dropping funnel, dissolve 2,3-dimethylpyridine-N-oxide (1.0 eq) in concentrated sulfuric acid (98%). Cool the resulting mixture to between -10°C and 20°C.
- **Nitrating Agent Addition:** Separately, prepare a solution of potassium nitrate (1.0-1.2 eq) in concentrated sulfuric acid. Add this nitrating solution dropwise to the cooled mixture from Step 1, ensuring the temperature is maintained.
- **Reaction:** After the addition is complete, slowly heat the reaction mixture to a temperature between 85°C and 95°C. Maintain this temperature for 1-2 hours.

- **Monitoring (Self-Validation):** The reaction progress must be monitored by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[9]
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water with stirring.
- **Extraction:** Extract the aqueous solution three times with dichloromethane.
- **Isolation and Purification:** Combine the organic phases and concentrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization from a solvent system like ethanol/n-pentane to yield light yellow crystals of 2,3-dimethyl-4-nitropyridine-N-oxide.[6] The purity should be confirmed by HPLC and melting point analysis.

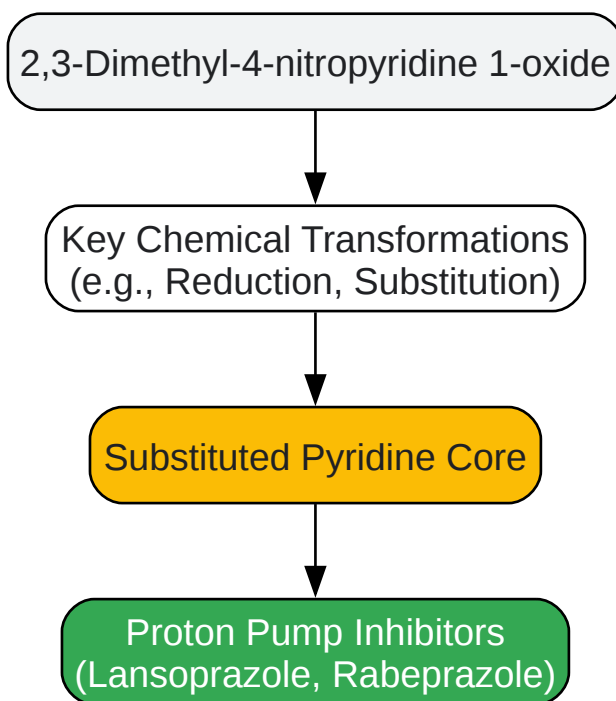
Applications in Drug Development

2,3-Dimethyl-4-nitropyridine 1-oxide is not an active pharmaceutical ingredient (API) itself but is a critical starting material or intermediate in the synthesis of several APIs.[4][9]

Its most prominent application is in the manufacturing of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. It is a key precursor for blockbuster drugs such as:

- Lansoprazole[9][10]
- Rabeprazole[9][10]

In these syntheses, the nitro group of **2,3-dimethyl-4-nitropyridine 1-oxide** is typically reduced and further functionalized, and the N-oxide is removed to form the substituted pyridine core that is essential for the biological activity of the final PPI drug.



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Caption: Role as a key intermediate in the synthesis of PPIs.

Safety, Handling, and Storage

Proper handling of **2,3-Dimethyl-4-nitropyridine 1-oxide** is essential due to its potential hazards. The compound is classified as a skin and eye irritant and is suspected of causing genetic defects.^{[12][13][14]}

Hazard Category	GHS Classification	Precautionary Statements
Health Hazards	Skin Irritation (Category 2)[13] [14] Serious Eye Irritation (Category 2)[13][14] Germ Cell Mutagenicity (Category 2)[12] [13]	P201, P202: Obtain and read safety instructions before use. [12] P280: Wear protective gloves/clothing/eye protection. [12] P305+P351+P338: IF IN EYES: Rinse cautiously with water.[15] P308+P313: IF exposed or concerned: Get medical advice.[12]
Physical Hazards	Combustible at high temperature.[3] The nitro group may impart explosive characteristics under certain conditions.[2]	Keep away from heat, sparks, and open flames.[13]

Personal Protective Equipment (PPE):

- Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).
- Eye Protection: Use chemical safety goggles or a face shield.
- Respiratory Protection: For operations that generate dust, use a NIOSH-approved particle respirator.[15]
- Body Protection: Wear a lab coat or appropriate protective clothing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][14] Some suppliers recommend refrigeration (<15°C) in a dark place.[3]

Conclusion

2,3-Dimethyl-4-nitropyridine 1-oxide is a compound of significant industrial importance, defined by its molecular weight of 168.15 g/mol and its unique chemical structure. Its role as a non-interchangeable intermediate in the synthesis of vital pharmaceuticals like lansoprazole

and rabeprazole underscores its value. The synthesis protocol detailed herein, which favors potassium nitrate over nitric acid, represents a move towards safer and more environmentally responsible chemical manufacturing. A thorough understanding of its properties, synthesis, and handling protocols is essential for any scientist or researcher working within the fields of organic chemistry and drug development.

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- To cite this document: BenchChem. [2,3-Dimethyl-4-nitropyridine 1-oxide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028139#2-3-dimethyl-4-nitropyridine-1-oxide-molecular-weight]

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